2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. These properties would include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
Organophosphorus Compound Applications
Research involving organophosphorus compounds has shown that certain derivatives can undergo reactions to form 3H-1,2-dithiole-3-thiones when treated with specific reactants, indicating the potential for chemical synthesis applications in creating novel compounds with varied functional groups. This suggests a broader chemical utility for derivatives similar to the specified compound, potentially in synthesizing materials with specific electronic or photonic properties (Pedersen & Lawesson, 1974).
Antitumor Activity
A series of compounds including thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. This research shows that certain structural features of these compounds, similar to the one , can exhibit potent anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Radioligand Applications
In the context of radiopharmaceutical science, derivatives structurally related to the specified compound have been explored for their potential as selective radioligands. These compounds could be labeled with radioactive isotopes and used in positron emission tomography (PET) imaging to study various biological processes and diseases in vivo, indicating a significant research application in medical imaging and diagnostics (Dollé et al., 2008).
Chemiluminescence Applications
The study of compounds leading to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has shown that certain derivatives can produce chemiluminescence under specific conditions. This property may be harnessed for analytical applications, such as in the development of sensitive detection methods for biochemical assays (Watanabe et al., 2010).
Antimicrobial Activity
Compounds with a similar structural framework have been synthesized and tested for their antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents to address the growing issue of antibiotic resistance (Jafar et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-5-4-6-19(15(14)2)26-22(28)21-18(11-12-30-21)25-23(26)31-13-20(27)24-16-7-9-17(29-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPNZMYLEYQETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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